molecular formula C13H19N3O6S B2826086 Tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate CAS No. 2309456-58-2

Tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate

Cat. No.: B2826086
CAS No.: 2309456-58-2
M. Wt: 345.37
InChI Key: FSQXTWPARQTOAB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate is a chemical intermediate of significant interest in medicinal chemistry and oncology research. Its structure incorporates both a sulfonamide group and a nitroaniline moiety, which are key functional groups in the development of targeted therapeutic agents. Sulfonamides are a privileged scaffold in drug discovery, known for their ability to interact with biological targets and are found in compounds investigated for modulating various cellular pathways . The tert-butyl ester group serves as a common protecting group for carboxylic acids, enhancing the molecule's stability and making it a versatile synthetic building block . Researchers are exploring the application of this compound and its derivatives in the design of novel apoptosis-inducing agents for the treatment of cancer . Furthermore, aniline derivatives bearing sulfonamide groups are frequently utilized in the synthesis of compounds that target specific protein-protein interactions or enzymes involved in disease progression . The presence of the nitro group also offers a synthetic handle for further functionalization, allowing chemists to diversify the molecule into a wider array of probes and potential inhibitors. This compound is provided for research purposes to support the advancement of new therapeutic strategies, particularly in the field of antineoplastic agent development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O6S/c1-13(2,3)22-12(17)6-7-15-10-5-4-9(23(14,20)21)8-11(10)16(18)19/h4-5,8,15H,6-7H2,1-3H3,(H2,14,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQXTWPARQTOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate typically involves multiple steps. One common method starts with the nitration of aniline to introduce the nitro group. This is followed by sulfonation to add the sulfamoyl group. The final step involves esterification with tert-butyl 3-bromopropanoate under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Reduction: Formation of tert-butyl 3-(2-amino-4-sulfamoylanilino)propanoate.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological molecules and potential therapeutic effects.

Medicine:

  • Potential applications in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

  • Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro and sulfamoyl groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) Tert-butyl Esters with Polyether Chains

A structurally related compound, tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate (EP 4,374,877 A2), shares the tert-butyl ester and propanoate backbone but replaces the nitro-sulfamoylanilino group with a hydrophilic polyether chain. Key differences include:

  • Solubility : The polyether chain enhances hydrophilicity, making the compound soluble in polar solvents, whereas the nitro and sulfamoyl groups in the target compound may reduce aqueous solubility due to hydrogen bonding and steric effects.
  • Synthesis: Both compounds use tert-butyl prop-2-enoate as a starting material, but the polyether derivative employs alkylation with NaH in THF, while the target compound likely requires nucleophilic aromatic substitution or coupling reactions to introduce the aniline substituent .
(b) Nitro- and Sulfamoyl-Containing Analogues

Compounds like 2-nitro-4-sulfamoylbenzoic acid derivatives share the nitro-sulfamoyl motif but lack the tert-butyl ester. These analogs are often used in dye synthesis or as enzyme inhibitors (e.g., carbonic anhydrase). The tert-butyl group in the target compound may improve metabolic stability compared to carboxylic acid derivatives, which are prone to rapid excretion.

(c) Dietary Antioxidants (e.g., BHA)

2(3)-tert-butyl-4-hydroxyanisole (BHA), a food additive, shares the tert-butyl group but features a phenolic structure instead of a propanoate ester. BHA upregulates glutathione S-transferases (GSTs), which detoxify electrophilic carcinogens . While the target compound’s sulfamoyl group could theoretically interact with GSTs, its nitro group may introduce redox-sensitive properties absent in BHA.

Table 1: Comparative Properties of Selected Compounds

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Profile Biological Relevance
Tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate 357.35 tert-butyl ester, nitro, sulfamoyl Low aqueous solubility Potential enzyme inhibitor
tert-Butyl polyethoxypropanoate (EP 4,374,877) ~350 (estimated) tert-butyl ester, polyether High in organic solvents Solubility-enhancing excipient
BHA 180.24 tert-butyl, methoxy, phenol Lipid-soluble GST inducer, antioxidant

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